molecular formula C17H19F3N2O3 B5163920 1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide

1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide

カタログ番号 B5163920
分子量: 356.34 g/mol
InChIキー: JIMPSNFMCJBUHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers. The compound belongs to the class of protein kinase inhibitors, which are designed to target specific enzymes involved in cancer cell growth and survival.

作用機序

1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide exerts its anti-cancer effects by inhibiting the activity of several protein kinases, including BTK, FLT3, and AKT. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cell malignancies. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML), and its inhibition has been shown to induce apoptosis in AML cells. AKT is a serine/threonine kinase that is involved in multiple signaling pathways, including those that regulate cell survival and proliferation.
Biochemical and Physiological Effects:
1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth in preclinical models. The compound has also been shown to enhance the anti-tumor effects of other chemotherapy agents, such as rituximab and venetoclax.

実験室実験の利点と制限

One of the main advantages of 1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide is its specificity for certain protein kinases, which reduces the risk of off-target effects. The compound has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, 1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide has not yet been tested in clinical trials, and its safety profile and efficacy in humans are not yet fully understood.

将来の方向性

There are several potential future directions for research on 1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide. One area of interest is the development of combination therapies that include 1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide and other chemotherapy agents, such as venetoclax or rituximab. Another potential direction is the investigation of 1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide in combination with immunotherapy agents, such as checkpoint inhibitors. Additionally, further studies are needed to determine the safety and efficacy of 1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide in clinical trials, and to identify biomarkers that can predict response to the compound.

合成法

The synthesis of 1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide involves several steps, starting with the reaction between 4-(trifluoromethoxy)benzylamine and cyclopropyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with piperidine-3-carboxylic acid to generate the final product, 1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide. The overall yield of the synthesis is approximately 20%.

科学的研究の応用

1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and AKT, which are known to play a critical role in cancer cell growth and survival.

特性

IUPAC Name

1-cyclopropyl-6-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O3/c18-17(19,20)25-14-6-1-11(2-7-14)9-21-16(24)12-3-8-15(23)22(10-12)13-4-5-13/h1-2,6-7,12-13H,3-5,8-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMPSNFMCJBUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CCC2=O)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。